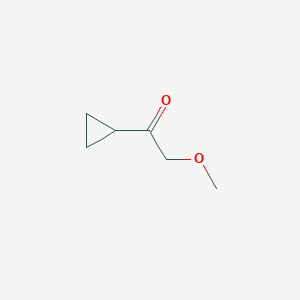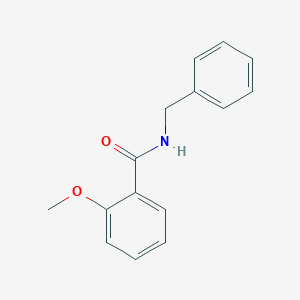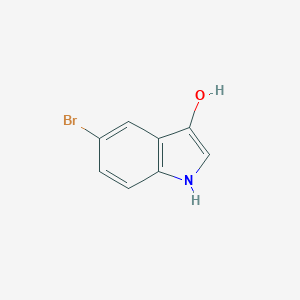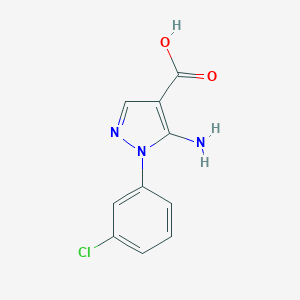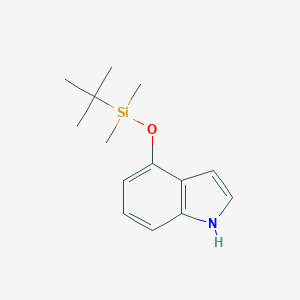
4-(tert-butyldimethylsilyloxy)indole
Overview
Description
4-(tert-butyldimethylsilyloxy)indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the fourth position of the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyldimethylsilyloxy)indole typically involves the protection of the hydroxyl group of an indole derivative with a tert-butyldimethylsilyl (TBS) group. One common method involves the reaction of 4-hydroxyindole with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction proceeds under mild conditions, yielding this compound with high selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-butyldimethylsilyloxy)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-quinones.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Indole-4-quinones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
4-(tert-butyldimethylsilyloxy)indole has several applications in scientific research:
Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyldimethylsilyloxy)indole involves its interaction with various molecular targets and pathways. The tert-butyldimethylsilyloxy group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The indole core can interact with enzymes and receptors, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
4-Hydroxyindole: Lacks the TBS protection, making it more reactive and less stable.
4-Methoxyindole: Contains a methoxy group instead of a TBS group, resulting in different reactivity and solubility.
4-Bromoindole: Substituted with a bromine atom, used in cross-coupling reactions.
Uniqueness: 4-(tert-butyldimethylsilyloxy)indole is unique due to the presence of the TBS group, which provides enhanced stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a useful tool in biological studies .
Properties
CAS No. |
106792-40-9 |
|---|---|
Molecular Formula |
C14H21NOSi |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
tert-butyl-(1H-indol-4-yloxy)-dimethylsilane |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3 |
InChI Key |
DXWMQIPBFPYBTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2 |
Synonyms |
4-(tert-butyldimethylsilyloxy)indole |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
